

2-Fluoro-5-methylphenylacetic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-5-methylphenylacetic acid

Cat. No.: B1318724

[Get Quote](#)

An In-Depth Technical Guide to **2-Fluoro-5-methylphenylacetic Acid** for Advanced Research

Abstract

This technical guide provides a comprehensive overview of **2-Fluoro-5-methylphenylacetic acid**, a key intermediate in synthetic organic chemistry and drug discovery. We will delve into its fundamental physicochemical properties, with a core focus on its molecular weight, and explore its synthesis, analytical characterization, and applications. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Fluorinated Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals.^[1] The introduction of a fluorine atom into the phenyl ring can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. **2-Fluoro-5-methylphenylacetic acid** is a member of this important class of compounds, serving as a valuable precursor in the development of novel therapeutic agents. Its structural isomers, such as 3-Fluoro-5-methylphenylacetic acid and 5-Fluoro-2-methylphenylacetic acid, also have distinct chemical characteristics and applications.
^{[2][3]}

Physicochemical Properties of 2-Fluoro-5-methylphenylacetic Acid

A thorough understanding of a compound's physicochemical properties is foundational to its application in research and development.

Molecular Formula and Weight

The molecular formula for **2-Fluoro-5-methylphenylacetic acid** is C9H9FO2.^{[4][5][6][7]} Based on this, the molecular weight is calculated as follows:

- Carbon (C): 9 atoms \times 12.011 amu = 108.099 amu
- Hydrogen (H): 9 atoms \times 1.008 amu = 9.072 amu
- Fluorine (F): 1 atom \times 18.998 amu = 18.998 amu
- Oxygen (O): 2 atoms \times 15.999 amu = 31.998 amu

Total Molecular Weight = 168.167 amu

This is often rounded to 168.17 g/mol in commercial and research contexts.^{[4][7][8]}

Key Properties Summary

The essential properties of **2-Fluoro-5-methylphenylacetic acid** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	203314-27-6	[4][5]
Molecular Formula	C9H9FO2	[4][5][6][7]
Molecular Weight	168.17 g/mol	[4][7][8]
Physical Form	Solid	[4]
Melting Point	89-93°C	[4]
Purity (Typical)	≥98%	[4]

Synthesis Strategies for 2-Fluoro-5-methylphenylacetic Acid

While specific, detailed synthesis routes for **2-Fluoro-5-methylphenylacetic acid** are proprietary, a plausible and logical pathway can be extrapolated from established organic chemistry principles and published methods for analogous compounds, such as 2,4,5-trifluorophenylacetic acid.[9] A common approach involves the conversion of a suitable substituted toluene derivative.

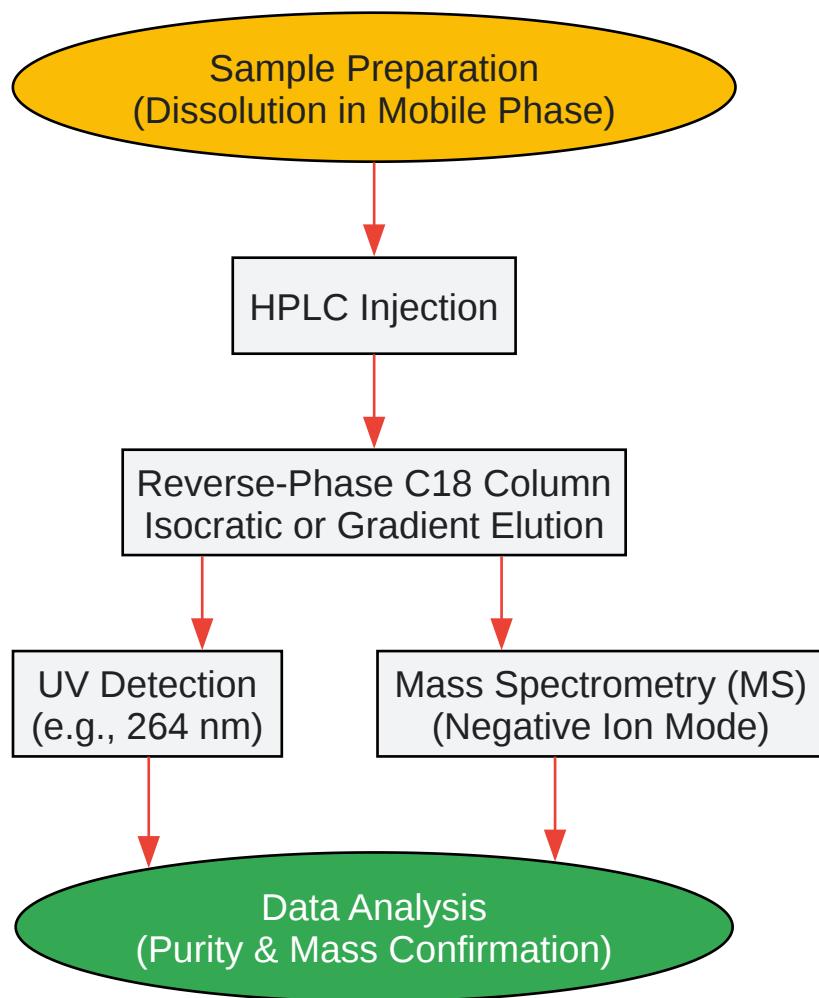
A potential synthetic workflow is outlined below:

[Click to download full resolution via product page](#)

Caption: A potential synthetic pathway for **2-Fluoro-5-methylphenylacetic acid**.

Experimental Protocol Insights

- **Benzylic Bromination:** The synthesis would likely commence with the free-radical bromination of 2-fluoro-5-methyltoluene using a reagent like N-bromosuccinimide (NBS) and a radical initiator. The causality here is the selective halogenation at the benzylic position due to the stability of the resulting benzyl radical.


- Nucleophilic Substitution: The resulting benzyl bromide is an excellent electrophile for nucleophilic substitution with a cyanide source, such as sodium cyanide, to form the corresponding nitrile. This step is crucial for introducing the second carbon atom of the acetic acid moiety.
- Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions, followed by an acidic workup. This is a standard and reliable transformation in organic synthesis.

Analytical Characterization

To ensure the identity and purity of synthesized **2-Fluoro-5-methylphenylacetic acid**, a combination of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is a powerful method for this purpose, often coupled with mass spectrometry (MS) for definitive identification.

Illustrative HPLC-MS Analytical Workflow

The following diagram outlines a typical workflow for the analysis of **2-Fluoro-5-methylphenylacetic acid**.

[Click to download full resolution via product page](#)

Caption: A typical HPLC-MS workflow for the analysis of **2-Fluoro-5-methylphenylacetic acid**.

Exemplary HPLC Protocol

Based on methods for similar fluorophenylacetic acid isomers, a robust analytical protocol can be designed.[10]

- Column: A reverse-phase column, such as a Primesep SB, 4.6 x 250 mm, 5 μ m, is a suitable choice.[10]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier like formic acid (0.1-0.2%) is effective for achieving good peak shape and retention. A typical starting point could be a 40:60 MeCN:Water ratio.[10]

- Flow Rate: A standard flow rate of 1.0 mL/min is generally used.[10]
- Detection: UV detection at a wavelength around 264 nm is appropriate for the phenyl ring chromophore.[10] For mass spectrometry, electrospray ionization (ESI) in negative ion mode would be ideal to detect the deprotonated molecule $[M-H]^-$.
- Self-Validation: The protocol's trustworthiness is established by running a blank to ensure no system contamination, a known standard to confirm retention time and detector response, and the sample itself. The combination of retention time matching and mass-to-charge ratio confirmation provides a high degree of confidence in the analyte's identity and purity.

Applications in Research and Drug Development

Phenylacetic acid derivatives are integral to the pharmaceutical industry.[1] They serve as scaffolds for a variety of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac. The **2-Fluoro-5-methylphenylacetic acid** moiety can be incorporated into lead compounds to enhance their biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. For small molecule drug development, quantitative analysis is often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] The fluorine atom can block metabolic oxidation at the 2-position of the ring, a common strategy in medicinal chemistry to increase a drug's half-life. The methyl group provides an additional point for structural modification or can influence receptor binding.

Conclusion

2-Fluoro-5-methylphenylacetic acid, with a molecular weight of 168.17 g/mol, is a valuable chemical entity for scientific research, particularly in the realm of drug discovery and development. Its synthesis, while requiring careful execution, follows established chemical principles. Robust analytical methods, such as HPLC-MS, are essential for ensuring its quality and are readily adaptable from existing protocols for similar compounds. The strategic incorporation of fluorine and methyl groups on the phenylacetic acid scaffold makes it an attractive starting material for the synthesis of new chemical entities with potentially enhanced therapeutic properties.

References

- Allfluoro Pharmaceutical Co., Ltd. (n.d.). **2-Fluoro-5-methylphenylacetic acid.**
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2737589, 2-Fluoro-5-(trifluoromethyl)phenylacetic acid.
- Win-Win Chemical. (n.d.). 2-(2-fluoro-5-methylphenyl)acetic acid.
- U.S. Environmental Protection Agency. (2021). Analytical Method Summaries.
- Fisher Scientific. (n.d.). 5-Fluoro-2-methylphenylacetic acid, 97%, Thermo Scientific.
- SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
- Yuan, Q. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace.
- Szlosek-Pina, N., et al. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI.
- Lovelace Biomedical. (2023). Novel bioanalytical approaches to drug development – 5-AZA a case study to be presented at the 67th ASMS Conference in Atlanta.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. [5-FLUORO-2-METHYLPHENYLACETIC ACID | 261951-75-1](http://chemicalbook.com) [chemicalbook.com]
- 3. [3-Fluoro-5-methylphenylacetic acid | CymitQuimica](http://cymitquimica.com) [cymitquimica.com]
- 4. [203314-27-6 2-Fluoro-5-methylphenylacetic acid AKSci X2687](http://aksci.com) [aksci.com]
- 5. [2-Fluoro-5-methylphenylacetic acid,203314-27-6->Allfluoro pharmaceutical co .ltd](http://allfluoro.com) [allfluoro.com]
- 6. [203314-27-6 2-\(2-fluoro-5-methylphenyl\)acetic acid 2-氟-5-甲基苯乙酸 -Win-Win Chemical](http://win-winchemical.com) [win-winchemical.com]
- 7. scbt.com [scbt.com]
- 8. [5-Fluoro-2-methylphenylacetic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific](http://fishersci.no) [fishersci.no]
- 9. scispace.com [scispace.com]

- 10. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 11. lovelacebiomedical.org [lovelacebiomedical.org]
- To cite this document: BenchChem. [2-Fluoro-5-methylphenylacetic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318724#2-fluoro-5-methylphenylacetic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com